molecular formula C10H9BrN2O2 B3358992 1H-Indole, 2-(bromomethyl)-1-methyl-5-nitro- CAS No. 832102-10-0

1H-Indole, 2-(bromomethyl)-1-methyl-5-nitro-

Cat. No.: B3358992
CAS No.: 832102-10-0
M. Wt: 269.09 g/mol
InChI Key: FSMSVJBILLQHRB-UHFFFAOYSA-N
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Description

1H-Indole, 2-(bromomethyl)-1-methyl-5-nitro- is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in various natural products and pharmaceuticals. This particular compound is characterized by the presence of a bromomethyl group at the 2-position, a methyl group at the 1-position, and a nitro group at the 5-position of the indole ring. These substitutions confer unique chemical and biological properties to the compound.

Preparation Methods

The synthesis of 1H-Indole, 2-(bromomethyl)-1-methyl-5-nitro- typically involves multi-step organic reactionsThe reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under reflux conditions . Industrial production methods may involve similar steps but are optimized for large-scale synthesis with considerations for cost, yield, and safety.

Chemical Reactions Analysis

1H-Indole, 2-(bromomethyl)-1-methyl-5-nitro- undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include palladium catalysts for reductions, strong bases for nucleophilic substitutions, and oxidizing agents like potassium permanganate for oxidations. Major products formed from these reactions include substituted indoles, aminoindoles, and carboxylated indoles.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1H-Indole, 2-(bromomethyl)-1-methyl-5-nitro- involves its interaction with biological molecules through its reactive bromomethyl and nitro groups. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their function. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . Molecular targets include enzymes involved in DNA replication and repair, making it a potential candidate for anticancer research.

Comparison with Similar Compounds

1H-Indole, 2-(bromomethyl)-1-methyl-5-nitro- can be compared with other indole derivatives such as:

    1H-Indole, 2-methyl-5-nitro-: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.

    1H-Indole, 2-(chloromethyl)-1-methyl-5-nitro-: Similar structure but with a chloromethyl group instead of bromomethyl, which affects its reactivity and biological activity.

    1H-Indole, 2-(bromomethyl)-1-methyl-3-nitro-: The nitro group is at the 3-position instead of the 5-position, altering its electronic properties and reactivity.

The uniqueness of 1H-Indole, 2-(bromomethyl)-1-methyl-5-nitro- lies in its specific substitution pattern, which provides a balance of reactivity and stability, making it a versatile compound for various applications .

Properties

IUPAC Name

2-(bromomethyl)-1-methyl-5-nitroindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O2/c1-12-9(6-11)5-7-4-8(13(14)15)2-3-10(7)12/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSMSVJBILLQHRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)[N+](=O)[O-])C=C1CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70475468
Record name 1H-Indole, 2-(bromomethyl)-1-methyl-5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70475468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

832102-10-0
Record name 1H-Indole, 2-(bromomethyl)-1-methyl-5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70475468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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